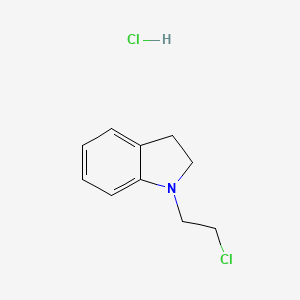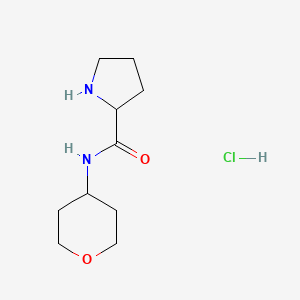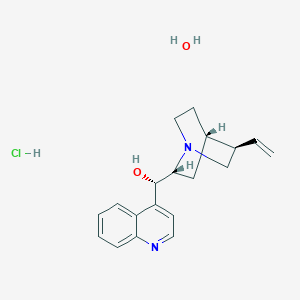![molecular formula C25H25N7O3 B1493893 3-[[2-[[(4-Carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid CAS No. 1210608-88-0](/img/structure/B1493893.png)
3-[[2-[[(4-Carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Vue d'ensemble
Description
The compound is also known as ethyl 3-[[2-[[(4-carbamimidoylphenyl)amino]methyl]-1-methyl-benzimidazol-5-yl]carbonyl-pyridin-2-yl-amino]propanoate . It has a molecular formula of C27H29N7O3 and a molecular weight of 499.564 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Isomeric SMILES string: CCOC(=O)CCN(c1ccccn1)C(=O)c2ccc3c(c2)nc(n3C)CNc4ccc(cc4)C(=N)N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 499.564 and is a non-polymer . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Pharmaceutical Reference Standards
Dabigatran-13C6 is utilized as a high-quality reference standard in pharmaceutical analytical testing. It ensures the accuracy and consistency of analytical methods used in the determination of pharmaceutical properties .
Anticoagulant Safety Research
The compound is involved in systematic reviews and meta-analyses to assess the safety of Dabigatran as an anticoagulant. Studies compare the risk of bleeding and other adverse events with control groups to establish a safety profile .
Stable Isotope Labeling
In the field of metabolomics, Dabigatran-13C6 serves as a stable isotope-labeled compound. This allows for precise tracking in metabolic pathways and helps in understanding the pharmacokinetics and pharmacodynamics of drugs .
Thrombin Inhibition Studies
As a potent thrombin inhibitor, Dabigatran-13C6 is key in researching new therapeutic strategies for conditions associated with thrombosis. Its selective inhibition of thrombin is crucial for developing antithrombotic agents .
Rheumatoid Arthritis Treatment Research
Research efforts utilize Dabigatran-13C6 to explore novel treatments for rheumatoid arthritis. Its effectiveness is examined in models of arthritis-induced conditions, providing insights into potential therapeutic applications .
Ligand Binding Studies
Dabigatran-13C6 is used in structural biology to study ligand-protein interactions. It helps in elucidating the binding mechanisms of ligands to their target proteins, which is vital for drug design .
Anticancer Research
Dabigatran-13C6 is also explored in the design and synthesis of new anticancer compounds. Its structure serves as a backbone for creating molecules with potential anticancer activity .
Mécanisme D'action
Target of Action
Dabigatran-13C6, also known as 3-[[2-[[(4-Carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid or DTXSID40678646, is a potent, competitive direct thrombin inhibitor . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting thrombin, Dabigatran-13C6 prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation .
Mode of Action
Dabigatran-13C6 acts by binding to thrombin and blocking its thrombogenic activity . This inhibition is reversible and competitive, meaning that Dabigatran-13C6 competes with the natural substrate (fibrinogen) for the active site of thrombin . In addition to its direct effect on thrombin activity, Dabigatran-13C6 has also been shown to inhibit thrombin-induced platelet aggregation , another critical step in the coagulation pathway.
Biochemical Pathways
The primary biochemical pathway affected by Dabigatran-13C6 is the coagulation cascade . By inhibiting thrombin, Dabigatran-13C6 prevents the formation of fibrin, a protein that forms a meshwork for blood clots. This action disrupts the coagulation cascade, reducing the risk of thrombus (blood clot) formation.
Pharmacokinetics
Dabigatran-13C6 is an oral anticoagulant . It is a prodrug that is hydrolyzed to the active form, Dabigatran, by intestinal and hepatic carboxylesterases . Factors such as age, high-density lipoprotein cholesterol (HDL-C), and creatinine clearance (CrCL) can influence the pharmacokinetics of Dabigatran-13C6 .
Result of Action
The primary result of Dabigatran-13C6 action is the prevention of blood clot formation . By inhibiting thrombin and disrupting the coagulation cascade, Dabigatran-13C6 reduces the risk of venous thromboembolic events or stroke in patients with conditions such as atrial fibrillation or those who have undergone hip or knee replacement surgery .
Action Environment
The action of Dabigatran-13C6 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action through drug-drug interactions. Additionally, individual patient factors such as age, renal function, and the presence of certain genetic polymorphisms can also influence the efficacy and safety of Dabigatran-13C6 .
Propriétés
IUPAC Name |
3-[[2-[[(4-carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i5+1,6+1,8+1,9+1,16+1,18+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSJFWOBGCMAKL-WLDHFFRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CN[13C]4=[13CH][13CH]=[13C]([13CH]=[13CH]4)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678646 | |
| Record name | N-[2-({[4-Carbamimidoyl(~13~C_6_)phenyl]amino}methyl)-1-methyl-1H-benzimidazole-5-carbonyl]-N-pyridin-2-yl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-[[(4-Carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |
CAS RN |
1210608-88-0 | |
| Record name | N-[2-({[4-Carbamimidoyl(~13~C_6_)phenyl]amino}methyl)-1-methyl-1H-benzimidazole-5-carbonyl]-N-pyridin-2-yl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Dabigatran-13C6 used as an internal standard in analyzing Dabigatran levels in biological samples?
A1: Utilizing stable isotope-labeled analogs like Dabigatran-13C6 as internal standards offers several advantages in bioanalytical methods. [] These include:
Q2: The research mentions using high-resolution mass spectrometry (HRMS) for analysis. How does this contribute to the identification of Dabigatran and its potential metabolites?
A2: The research by Lenz et al. [] utilizes HRMS operating in full-scan mode. This means the instrument records a wide range of m/z values, capturing data for both Dabigatran and any potential metabolites. [] This is particularly valuable because:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[1-(3-Pyrrolidinyl)ethyl]pyrrolidine dihydrochloride](/img/structure/B1493816.png)






![3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1493836.png)
![3,3'-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1493837.png)
